1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one: is a heterocyclic compound belonging to the imidazolone family. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the imidazolone ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one can be synthesized through several methods. One common approach involves the cyclization of N,N’-dibenzylurea with glyoxal in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can yield dihydroimidazolone derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and aryl halides.
Major Products: The major products formed from these reactions include various substituted imidazolones, which can be further utilized in different applications .
Scientific Research Applications
1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1,3-Dihydro-2H-imidazol-2-one: A simpler analog without the benzyl groups, used in similar applications.
1,3-Diethyl-1H-benzo[d]imidazol-2(3H)-one: Another derivative with different substituents, showing unique properties.
Uniqueness: 1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one stands out due to the presence of benzyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This makes it a valuable compound in drug design and material science .
Properties
CAS No. |
62216-57-3 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1,3-dibenzylimidazol-2-one |
InChI |
InChI=1S/C17H16N2O/c20-17-18(13-15-7-3-1-4-8-15)11-12-19(17)14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChI Key |
ZTKHNPJNKUGXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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